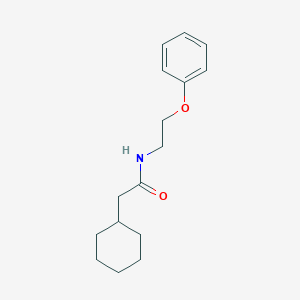![molecular formula C17H22N2O5S2 B299539 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, also known as MSA, is a sulfonamide compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, this compound can cause the accumulation of misfolded proteins, leading to cell death. This mechanism has been studied in cancer cells, where this compound has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this pathway. However, this compound also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, including its potential use in combination therapies for cancer, its role in neurodegenerative diseases, and its effects on immune responses. Additionally, there is a need for further studies on the toxicity and safety of this compound, as well as the development of more specific and potent proteasome inhibitors.
Métodos De Síntesis
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenoxyethylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been used in scientific research for various purposes, including as a proteasome inhibitor, a cancer therapeutic agent, and an anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H22N2O5S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-9-10-16(14(2)17(13)19-25(3,20)21)26(22,23)18-11-12-24-15-7-5-4-6-8-15/h4-10,18-19H,11-12H2,1-3H3 |
Clave InChI |
HRTLVBZKQLUUBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


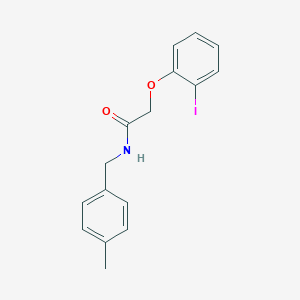
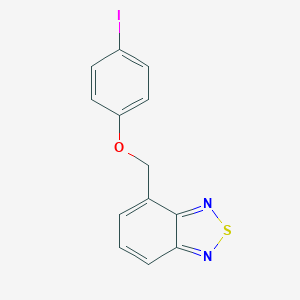
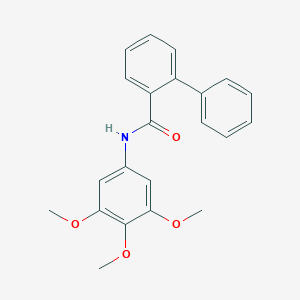
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
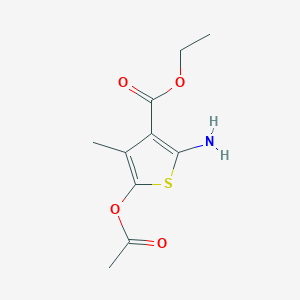
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
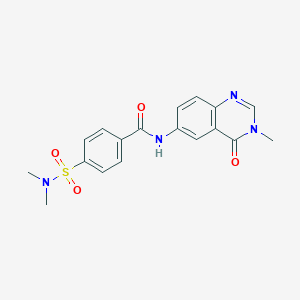
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
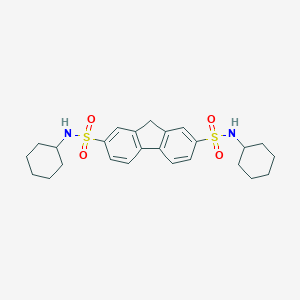
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
